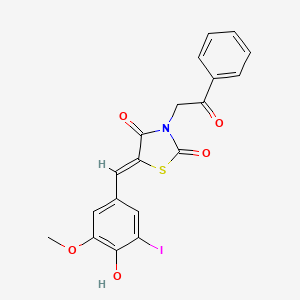
N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide
描述
N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a bromobenzyl group, a phenylsulfonyl group, and a pyridinylmethyl group attached to a glycinamide backbone. Its multifaceted structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Bromobenzyl Intermediate: The synthesis begins with the bromination of benzyl chloride to form 4-bromobenzyl chloride.
Sulfonylation: The 4-bromobenzyl chloride is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to form the 4-bromobenzyl phenylsulfone intermediate.
Amidation: The final step involves the reaction of the 4-bromobenzyl phenylsulfone intermediate with pyridin-4-ylmethylamine and glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form N2-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN~3~) or sodium methoxide (NaOMe) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromobenzyl group can yield 4-bromobenzaldehyde or 4-bromobenzoic acid, while substitution reactions can produce a variety of substituted benzyl derivatives.
科学研究应用
N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfonamide and pyridine moieties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N2-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary but often include interactions with proteins that have binding sites for sulfonamide or pyridine groups.
相似化合物的比较
Similar Compounds
- N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide
- N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide
- N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide
Uniqueness
N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide is unique due to the presence of the bromobenzyl group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable for certain applications.
属性
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3S/c22-19-8-6-18(7-9-19)15-25(29(27,28)20-4-2-1-3-5-20)16-21(26)24-14-17-10-12-23-13-11-17/h1-13H,14-16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWENMXSIUMVPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3670949.png)

![(5E)-3-[(4-BROMOPHENYL)METHYL]-5-{[2,5-DIMETHYL-1-(4-METHYLPYRIDIN-2-YL)-1H-PYRROL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE](/img/structure/B3670968.png)
![1,3-diethyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B3670972.png)
![2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B3670973.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3670978.png)
![(5E)-5-({3-CHLORO-5-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE](/img/structure/B3670984.png)
![N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3670987.png)
![N-[4-[[3-(4-ethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B3671002.png)
![methyl 4-{(E)-[3-(3-nitrobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B3671009.png)
![2-[(4-NITROPHENYL)SULFANYL]-N~1~-(5-QUINOLYL)BENZAMIDE](/img/structure/B3671031.png)
![(5E)-5-({5-BROMO-2-[(3-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE](/img/structure/B3671035.png)
![2-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione](/img/structure/B3671043.png)
![4-(4-chlorophenoxy)-2-[4-(4-pyridinylmethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3671049.png)
